beta-D-ribofuranose, 5-deoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

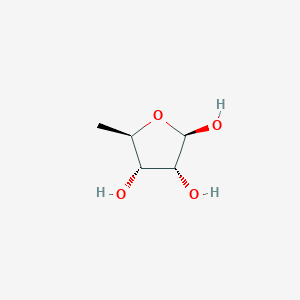

Beta-D-ribofuranose, 5-deoxy-: is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the absence of a hydroxyl group at the 5th carbon position, distinguishing it from its parent molecule, beta-D-ribofuranose. It plays a significant role in various biochemical processes and is utilized in the synthesis of nucleosides and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-D-ribofuranose, 5-deoxy- typically involves the acetylation of ribose derivatives. One common method includes the use of acetic anhydride in the presence of an alkyl amine-based or cyclic amine-based base, such as triethylamine or N-methyl morpholine . The reaction is carried out in an organic solvent, followed by crystallization to isolate the desired beta-anomer .

Industrial Production Methods: Industrial production methods for beta-D-ribofuranose, 5-deoxy- often involve similar acetylation processes but on a larger scale. The use of efficient crystallization techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Beta-D-ribofuranose, 5-deoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: The compound can be reduced to form different sugar alcohols.

Substitution: Common in the synthesis of nucleosides, where the hydroxyl groups are substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under silyl-Hilbert–Johnson reaction conditions.

Major Products: The major products formed from these reactions include various nucleoside analogs and sugar derivatives used in medicinal chemistry .

Scientific Research Applications

Beta-D-ribofuranose, 5-deoxy- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Plays a role in the study of nucleic acids and their analogs.

Medicine: Utilized in the development of antiviral and anticancer drugs.

Industry: Employed in the production of various biochemical reagents and intermediates

Mechanism of Action

The mechanism of action of beta-D-ribofuranose, 5-deoxy- involves its incorporation into nucleic acids or its conversion into active metabolites. It interacts with various enzymes and molecular targets, influencing biochemical pathways such as DNA and RNA synthesis .

Comparison with Similar Compounds

Beta-D-ribofuranose: The parent molecule with a hydroxyl group at the 5th carbon position.

Beta-D-2-deoxy-ribofuranose: Lacks a hydroxyl group at the 2nd carbon position, found in DNA.

Beta-D-ribose: The open-chain form of ribose.

Uniqueness: Beta-D-ribofuranose, 5-deoxy- is unique due to its specific structural modification, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized nucleosides and other biologically active compounds .

Biological Activity

Beta-D-ribofuranose, 5-deoxy- is a significant compound in biochemical research, primarily due to its role as a structural component in various nucleosides and its implications in biological catalysis and cellular metabolism. This article explores the biological activity of this compound, focusing on its synthesis, biological properties, and its role in metabolic pathways.

Chemical Structure and Synthesis

Beta-D-ribofuranose, 5-deoxy- is characterized by the absence of a hydroxyl group at the 5' position of the ribofuranose ring. This modification can significantly impact its biological function. The synthesis of 5-deoxy-beta-D-ribofuranose typically involves the selective protection and deprotection of hydroxyl groups on ribose derivatives. For instance, one method described involves the conversion of methyl 2,3-O-isopropylidene-D-ribofuranoside into various phosphonated derivatives through Arbuzov condensation reactions .

Enzymatic Activity

The biological activity of beta-D-ribofuranose, 5-deoxy- has been investigated in various contexts:

- Coenzyme Function : Research indicates that the rigid structure of the beta-D-ribofuranose ring is crucial for coenzymic functions in enzymatic reactions. Analogues modified at different positions exhibit varying degrees of activity, suggesting that the integrity of the ribofuranose structure is paramount for functionality .

- N-Glycosidic Derivatives : N-glycosyl derivatives of beta-D-ribofuranose are extensively used in cellular metabolism. They serve as precursors for important biomolecules such as ATP and cyclic AMP (cAMP), which are critical for energy transfer and signaling within cells .

Antiviral and Antitumor Activity

Despite its structural significance, studies have shown that certain derivatives of 5-deoxy-beta-D-ribofuranose do not exhibit significant antiviral or antitumor activity in vitro. For example, glycosylation products derived from this compound did not demonstrate effective inhibition against viral replication or tumor cell growth . However, phosphorylation to form di- and triphosphate analogues has been observed, indicating potential for further development in therapeutic applications.

Case Studies

- Synthesis and Characterization : A study synthesized various 5-deoxy-beta-D-ribofuranosyl analogues and characterized their properties using NMR spectroscopy. The results highlighted the importance of specific functional groups in enhancing or diminishing biological activity .

- Metabolic Pathways : Another investigation into the metabolism of fluorometabolites revealed that modifications to ribofuranose structures can lead to the accumulation of unique metabolites. This suggests that beta-D-ribofuranose plays a role in broader metabolic pathways that could be exploited for biotechnological applications .

Data Table: Biological Activities of 5-Deoxy-Beta-D-Ribofuranose Derivatives

| Compound Name | Activity Type | Observations |

|---|---|---|

| 5-Deoxy-AMP | Antiviral | No significant activity observed |

| 5-Deoxy-GMP | Antitumor | Inactive against tumor cell lines |

| Phosphorylated Analogues | Enzymatic Activity | Active as substrates for cellular enzymes |

| N-Glycosyl Derivatives | Metabolic Role | Essential for ATP and cAMP synthesis |

Properties

CAS No. |

279673-09-5 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-5-methyloxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5-/m1/s1 |

InChI Key |

MKMRBXQLEMYZOY-TXICZTDVSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O |

Canonical SMILES |

CC1C(C(C(O1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.